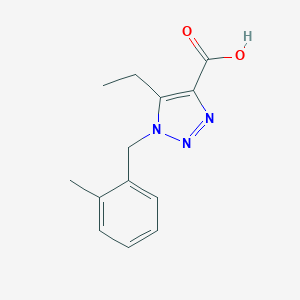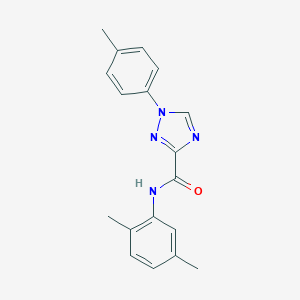
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves the inhibition of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. This compound has been found to inhibit the activity of DNA gyrase, an enzyme that is responsible for the replication and transcription of DNA in bacteria. It has also been found to inhibit the activity of tubulin, a protein that is essential for the division and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied extensively. This compound has been found to exhibit low toxicity and high selectivity towards certain microorganisms and cancer cells. It has also been found to have a broad spectrum of activity against different strains of bacteria and fungi. However, further studies are needed to determine its efficacy and safety in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments include its low toxicity, high selectivity, and broad spectrum of activity. However, its limitations include the need for further studies to determine its efficacy and safety in humans and the need for specialized equipment and techniques for its synthesis and analysis.
Direcciones Futuras
The future directions for research on 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid include the development of new drugs based on its structure and mechanism of action. This compound has shown promise as a potential therapeutic agent for the treatment of bacterial and fungal infections, as well as certain types of cancer. Further studies are needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other drugs. Additionally, research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to determine its full potential as a therapeutic agent and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been achieved using several methods. One of the most common methods involves the reaction of ethyl 2-(2-methylbenzylidene) hydrazinecarboxylate with sodium azide, followed by acid hydrolysis to yield the desired compound. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
The scientific research application of 5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has been focused on its potential as a therapeutic agent. Studies have shown that this compound has antimicrobial, antifungal, and anticancer properties. It has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new drugs.
Propiedades
Nombre del producto |
5-ethyl-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid |
|---|---|
Fórmula molecular |
C13H15N3O2 |
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
5-ethyl-1-[(2-methylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3,(H,17,18) |
Clave InChI |
FSWWJVBRTVOWLQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
SMILES canónico |
CCC1=C(N=NN1CC2=CC=CC=C2C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)




![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)





